2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-5-7-3(4(8)9)1-2-10-5/h3H,1-2H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVRIXFXCHXYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633970 | |
| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103983-05-7 | |
| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-amino acid with a thiourea derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.
Industrial Production Methods
Industrial production of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. It has been studied for its potential to inhibit the growth of pathogens, making it a candidate for developing new antibiotics.
Enzyme Inhibition
The compound is also investigated for its role in enzyme inhibition. Thiazine derivatives are known to interact with enzymes involved in critical biological processes, potentially leading to therapeutic applications in treating diseases such as cancer and infections .
Cancer Treatment
Due to its ability to inhibit specific enzymes and pathways associated with tumor growth, 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid is being explored as a potential agent in cancer therapy. Its structural characteristics may allow it to interfere with cancer cell proliferation.
Inflammatory Conditions
The compound has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a significant role in inflammation. This property suggests potential applications in treating inflammatory diseases such as sepsis and autoimmune disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
Case Study 2: iNOS Inhibition
In vivo experiments evaluated the anti-inflammatory effects of the compound in rat models subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated that treatment with the compound significantly reduced inflammatory markers and provided insights into its mechanism as an iNOS inhibitor .
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers and Structural Analogues
Functional Group Variations
- 2-ADT (Hydrobromide Salt): The hydrobromide form of 2-amino-5,6-dihydro-4H-1,3-thiazine exhibits enhanced solubility in polar solvents and demonstrated radioprotective effects in mice by suppressing nitric oxide synthase (NOS) and reducing oxidative stress . In contrast, the carboxylic acid derivative may exhibit lower solubility but greater capacity for ionic interactions via its carboxylate group.
Ring System Comparisons
- Thiazole Derivatives (e.g., 2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid): Five-membered thiazoles are more rigid and electronically distinct, often showing antimicrobial activity . The six-membered thiazine ring in the target compound allows conformational flexibility, which may enhance binding to diverse biological targets.
- Quinazoline Derivatives (e.g., 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid): Bicyclic quinazolines offer planar structures with higher aromaticity, favoring interactions with DNA or enzymes like dihydrofolate reductase .
Research Findings and Mechanistic Insights
- Radiation Protection: 2-ADT (hydrobromide) improved survival rates in irradiated mice by 20–30% through NOS inhibition and antioxidant pathway activation . The carboxylic acid variant’s efficacy in similar contexts remains unexplored but warrants investigation due to its structural similarity.
- Enzyme Inhibition : Thiazine derivatives with electron-withdrawing groups (e.g., ketones or carboxylic acids) show promise in targeting proteases and oxidoreductases. For example, BACE-1 inhibitors incorporate thiazine-like scaffolds for Alzheimer’s disease research .
- Synthetic Versatility : The carboxylic acid group enables conjugation with amines or alcohols, facilitating the synthesis of amides and esters for drug discovery .
Biological Activity
2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid (CAS Number: 103983-05-7) is a heterocyclic compound characterized by the presence of nitrogen and sulfur atoms in its structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O₂S |
| Molecular Weight | 160.194 g/mol |
| IUPAC Name | 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid |
| LogP | 0.529 |
| PSA (Polar Surface Area) | 98.480 Ų |
Synthesis
The synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid typically involves cyclization reactions between β-amino acids and thiourea derivatives under acidic conditions. This method allows for the formation of the thiazine ring structure essential for its biological activity .
1. Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In particular, 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall below 500 µg/mL, indicating strong antimicrobial potential .
2. Anticancer Activity
Several studies have explored the anticancer properties of thiazine derivatives. For instance, compounds related to 2-amino-5,6-dihydro-4H-1,3-thiazine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation .
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiazine derivatives have also been documented. In vivo studies suggest that these compounds can reduce inflammation markers in animal models, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Torres-García et al. evaluated the antimicrobial efficacy of various thiazine derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity with IC₅₀ values ranging from 51 to 6.6 nM against resistant strains .
Case Study 2: Anticancer Mechanism
In a study published in the Journal of Biological Chemistry, researchers investigated the anticancer mechanisms of thiazine derivatives. They found that these compounds induced apoptosis in cancer cells through mitochondrial pathways and inhibited cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
